3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile
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Overview
Description
3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile is a complex organic compound characterized by its unique structure, which includes a furan ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and a furan derivative, the compound can be synthesized through a series of reactions including cyclization, oxidation, and nitrile formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing into its potential use in drug development, particularly for its possible anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating biological pathways and eliciting specific responses .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3-oxo-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate: This compound shares a similar core structure but differs in its functional groups and overall reactivity.
4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine: Another compound with a fused ring system, used in different applications.
Uniqueness
3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H12N2O2/c10-2-1-9(12)11-3-7-5-13-6-8(7)4-11/h7-8H,1,3-6H2 |
InChI Key |
MIGDGYONNVWNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2CN1C(=O)CC#N |
Origin of Product |
United States |
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